Isomallotochromanol

Catalog No.
S593976
CAS No.
126026-32-2
M.F
C24H28O9
M. Wt
460.5 g/mol
Availability
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Isomallotochromanol

CAS Number

126026-32-2

Product Name

Isomallotochromanol

IUPAC Name

1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3

InChI Key

XBXKUYYCBXJGEN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

Synonyms

6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman, isomallotochromanol

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

The exact mass of the compound Isomallotochromanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isomallotochromanol is a complex organic compound classified as a phloroglucinol derivative, primarily derived from the plant genus Mallotus. Its chemical formula is C24H28O9C_{24}H_{28}O_{9}, and it features a unique structure characterized by multiple hydroxyl groups and a chromanol moiety, which contributes to its biological activity and potential therapeutic applications. The compound is noted for its anti-inflammatory, antioxidant, and cytoprotective properties, making it a subject of interest in pharmacological research.

Typical of phenolic compounds:

  • Oxidation: The hydroxyl groups in isomallotochromanol can be oxidized to form quinone derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert isomallotochromanol into more saturated derivatives or other phenolic compounds.
  • Substitution Reactions: Isomallotochromanol can participate in nucleophilic substitution reactions where the hydroxyl groups can be replaced by other functional groups under appropriate conditions.

These reactions are facilitated by various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Isomallotochromanol has demonstrated significant biological activities:

  • Anti-inflammatory Effects: Research indicates that isomallotochromanol inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Properties: The compound exhibits antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals .
  • Cytoprotective Effects: Studies have shown that isomallotochromanol can protect cells from damage induced by various stressors, enhancing cellular survival under adverse conditions .

Isomallotochromanol can be synthesized through various methods:

  • Extraction from Natural Sources: It can be isolated from the pericarps of Mallotus japonicus using solvent extraction methods.
  • Chemical Synthesis: Laboratory synthesis may involve the condensation of phloroglucinol derivatives with suitable aldehydes or ketones under acidic conditions to yield isomallotochromanol.

The optimization of reaction conditions, such as temperature and pH, is crucial for maximizing yield and purity during synthesis.

Isomallotochromanol has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential therapeutic uses in treating chronic inflammatory diseases and conditions associated with oxidative stress.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing oxidative damage to the skin.
  • Food Industry: As a natural antioxidant, it may be used to enhance the shelf life of food products by preventing oxidative spoilage.

Studies on the interactions of isomallotochromanol with biological systems have revealed its potential mechanisms of action:

  • NF-kB Pathway Modulation: Isomallotochromanol has been shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses. This modulation suggests that it could be beneficial in managing inflammatory diseases .
  • Synergistic Effects with Other Compounds: Research indicates that when combined with other phytochemicals, isomallotochromanol may exhibit enhanced biological activities, suggesting potential for synergistic therapeutic effects .

Isomallotochromanol shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaKey Features
MallotochromeneC24H28O8C_{24}H_{28}O_{8}Similar structure; known for anti-inflammatory effects.
PhloroglucinolC15H14O5C_{15}H_{14}O_{5}Parent compound; exhibits antioxidant properties.
CurcuminC21H20O6C_{21}H_{20}O_{6}Known for anti-inflammatory properties; structurally distinct but shares similar health benefits.
RottlerinC19H18O5C_{19}H_{18}O_{5}Exhibits similar anti-inflammatory effects; structurally related.

Uniqueness of Isomallotochromanol

Isomallotochromanol's uniqueness lies in its specific combination of hydroxyl groups and chromanol structure, which enhances its biological activity compared to similar compounds. Its ability to modulate key inflammatory pathways while exhibiting potent antioxidant properties sets it apart as a promising candidate for further pharmacological exploration.

XLogP3

3.2

Dates

Last modified: 02-18-2024

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